
2-chloro-N-cyclopropyl-4-fluorobenzene-1-sulfonamide
Descripción general
Descripción
2-chloro-N-cyclopropyl-4-fluorobenzene-1-sulfonamide is a chemical compound with the CAS Number: 1378921-79-9 . It has a molecular weight of 249.69 . The IUPAC name for this compound is 2-chloro-N-cyclopropyl-4-fluorobenzenesulfonamide . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 2-chloro-N-cyclopropyl-4-fluorobenzene-1-sulfonamide is1S/C9H9ClFNO2S/c10-8-5-6 (11)1-4-9 (8)15 (13,14)12-7-2-3-7/h1,4-5,7,12H,2-3H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
2-chloro-N-cyclopropyl-4-fluorobenzene-1-sulfonamide is a powder at room temperature .Aplicaciones Científicas De Investigación
Carbonic Anhydrase Inhibitors in Cancer Treatment
Halogenated sulfonamides, including compounds similar to 2-chloro-N-cyclopropyl-4-fluorobenzene-1-sulfonamide, have been studied for their potential to inhibit tumor-associated carbonic anhydrase isozyme IX. These inhibitors have shown promise in treating tumors by targeting carbonic anhydrase IX, suggesting their application as antitumor agents (Ilies et al., 2003).
Antimicrobial and Antifungal Activities
Sulfonamide Derivatives as Antimicrobial Agents
Sulfonamide compounds have been synthesized and evaluated for their antibacterial, antifungal, and antioxidant activities. Certain sulfonamide derivatives have demonstrated good activity compared to standard bactericides and fungicides, indicating their potential as antimicrobial agents (Subramanyam et al., 2017).
Drug Synthesis and Characterization
Synthesis and Characterization of Sulfonamide Compounds
Research has been conducted on the synthesis and characterization of various sulfonamide derivatives. This research contributes to understanding the properties and potential applications of these compounds in scientific and medical fields (Ch. Subramanyam et al., 2017).
Antitumor Properties
Development of Antitumor Sulfonamide Drugs
Sulfonamide derivatives have been designed and synthesized, showing potential as antitumor agents. These compounds, including those related to 2-chloro-N-cyclopropyl-4-fluorobenzene-1-sulfonamide, have been investigated for their antitumor activity and therapeutic index, highlighting their potential in cancer treatment (Huang et al., 2001).
Reactivity and Environmental Impact
Reactivity of Sulfonamide Antibiotics
Studies on the chlorination of sulfonamide antibiotics offer insights into the reactivity of these compounds and their impact on the environment. Understanding the reaction behavior of sulfonamides can aid in predicting their environmental effects and managing their presence in ecosystems (Fu et al., 2021).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
Propiedades
IUPAC Name |
2-chloro-N-cyclopropyl-4-fluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO2S/c10-8-5-6(11)1-4-9(8)15(13,14)12-7-2-3-7/h1,4-5,7,12H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGOLWNNCDQUOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=C(C=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-cyclopropyl-4-fluorobenzene-1-sulfonamide | |
CAS RN |
1378921-79-9 | |
| Record name | 2-chloro-N-cyclopropyl-4-fluorobenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



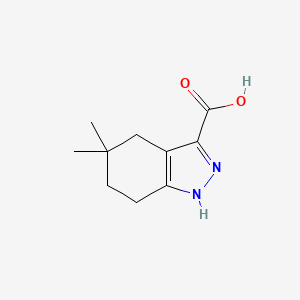
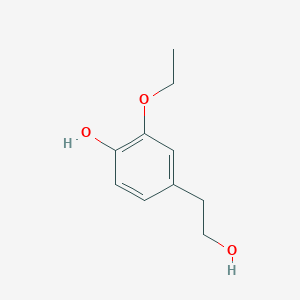
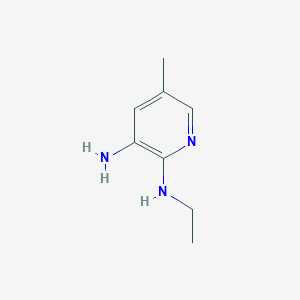
![[4-(Difluoromethoxy)oxan-4-yl]methanamine](/img/structure/B1427469.png)

![{2-[(4-Chlorophenyl)thio]-1-cyclopropylethyl}methylamine](/img/structure/B1427474.png)
![4-[3-(Carboxymethyl)phenyl]benzoic acid](/img/structure/B1427475.png)
![{4-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid](/img/structure/B1427478.png)

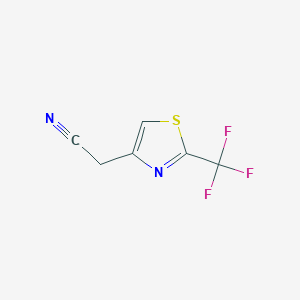
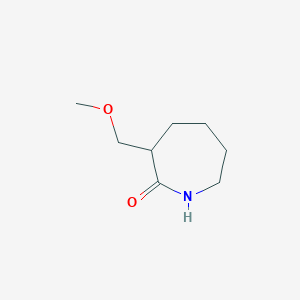
![(3R,3aS,4S,4aS,7R,9aR)-3-Methyl-7-nitro-1-oxo-N,N-diphenyl-1,3,3a,4,4a,5,6,7,8,9a-decahydronaphtho[2,3-c]furan-4-carboxamide](/img/structure/B1427484.png)
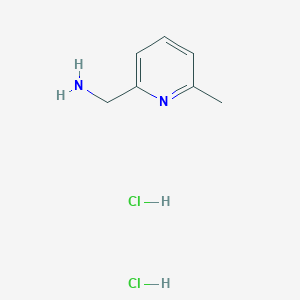
![2-{8-[(Tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octan-3-yl}acetic acid](/img/structure/B1427486.png)